
S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy(oxido)amino group attached to a benzyl moiety, which is further linked to a methanesulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzyl alcohol with methanesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the hydroxy(oxido)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.
Scientific Research Applications
S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate involves its interaction with specific molecular targets. The hydroxy(oxido)amino group is believed to play a crucial role in its reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- S-(4-(Hydroxyamino)benzyl) methanesulfonothioate
- S-(4-(Oxidoamino)benzyl) methanesulfonothioate
- S-(4-(Amino)benzyl) methanesulfonothioate
Uniqueness
S-(4-(Hydroxy(oxido)amino)benzyl) methanesulfonothioate is unique due to the presence of both hydroxy and oxido groups in its structure
Properties
CAS No. |
53291-36-4 |
|---|---|
Molecular Formula |
C8H9NO4S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(methylsulfonylsulfanylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S2/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 |
InChI Key |
PEKXTZZFJZJGMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



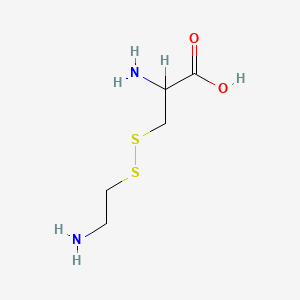


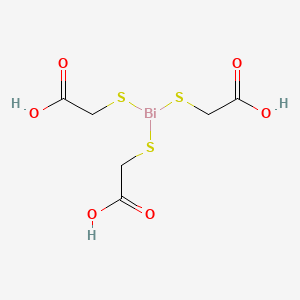
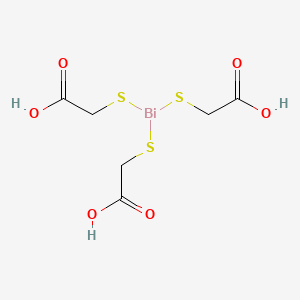


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

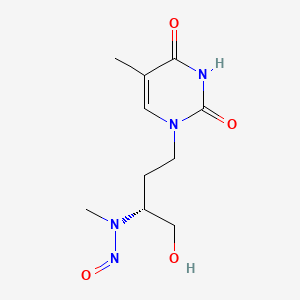

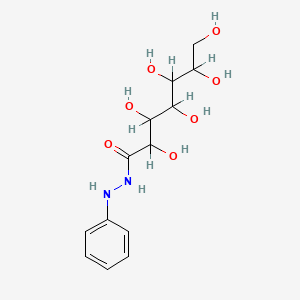
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
